molecular formula C10H9BrN2 B13623979 3-Bromo-7-cyclopropylimidazo[1,2-a]pyridine

3-Bromo-7-cyclopropylimidazo[1,2-a]pyridine

Cat. No.: B13623979
M. Wt: 237.10 g/mol
InChI Key: HMMCBXRIMLIJMU-UHFFFAOYSA-N
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Description

3-Bromo-7-cyclopropylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a cyclopropyl group in its structure makes it a unique and valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-cyclopropylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable brominated cyclopropyl ketone. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-7-cyclopropylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, N-oxides, and dihydroimidazo derivatives .

Scientific Research Applications

3-Bromo-7-cyclopropylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-7-cyclopropylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and cyclopropyl group play crucial roles in binding to these targets, leading to the modulation of their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-Bromo-7-cyclopropylimidazo[1,2-a]pyridine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

3-bromo-7-cyclopropylimidazo[1,2-a]pyridine

InChI

InChI=1S/C10H9BrN2/c11-9-6-12-10-5-8(7-1-2-7)3-4-13(9)10/h3-7H,1-2H2

InChI Key

HMMCBXRIMLIJMU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=NC=C(N3C=C2)Br

Origin of Product

United States

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